molecular formula C12H13NO2 B1588984 Methyl 2-cyano-2-phenylbutanoate CAS No. 24131-07-5

Methyl 2-cyano-2-phenylbutanoate

Cat. No. B1588984
CAS RN: 24131-07-5
M. Wt: 203.24 g/mol
InChI Key: QCQKFMJKGAXAMV-UHFFFAOYSA-N
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Description



  • Methyl 2-cyano-2-phenylbutanoate (M2CPB) is a versatile organic compound.

  • It is a colorless liquid with a molecular weight of 203.24 g/mol.

  • Soluble in organic solvents like ethanol, methanol, and acetone.

  • Sensitive to heat, moisture, and light.





  • Synthesis Analysis



    • Synthesized from benzaldehyde, malononitrile, and methyl acetoacetate.

    • Catalyzed by a base (e.g., piperidine or triethylamine).

    • Purified by recrystallization or column chromatography.





  • Molecular Structure Analysis



    • Molecular formula: C12H13NO2.

    • Verify structure using techniques like NMR, IR spectroscopy, and mass spectrometry.





  • Chemical Reactions Analysis



    • No specific reactions mentioned in the available data.





  • Physical And Chemical Properties Analysis



    • Melting point: -40 °C.

    • Boiling point: 272 °C.




  • Scientific Research Applications

    Synthesis and Chemical Reactions

    • Synthesis of Psychotropic Compounds : Methyl 2-cyano-2-phenylbutanoate has been used in the synthesis of ethyl 2-cyano-3-cyclohexyl-3-methyl-4-phenylbutanoate, which is further utilized to produce psychotropic substances like benzo[h]quinazolines, triazole, and tetrazole (Grigoryan et al., 2011).
    • Homogeneous Hydrogenation : It has been used in the hydrogenation process at a rhodium complex with optically active amides, yielding products that exhibit optical activity (Abley & Mcquillin, 1971).

    Synthesis of Bioactive Compounds

    • Chromanone-2-Carboxylates and Chroman-2-Carboxylates : These compounds, synthesized from methyl 2-cyano-2-phenylbutanoate, are valuable for producing bioactive compounds like repinotan, fidarestat, and nebivolol (Kim et al., 2015).
    • Intermediate in Valsartan Synthesis : It's also a key intermediate in the synthesis of valsartan, a medication used for treating high blood pressure (Yathirajan et al., 2004).

    Industrial Applications

    • Insecticidal Activity : Methyl 2-cyano-2-phenylbutanoate derivatives have been synthesized and tested for insecticidal activity against various pests, showing significant results (Henrick et al., 1983).
    • Combustion of Biofuels : It has been studied in the combustion of 2-methylbutanol, a biofuel, where its properties influence the efficiency of combustion engines (Park et al., 2015).

    Pharmaceutical Research

    • Synthesis of Antineoplastic Compounds : Methyl 2-cyano-2-phenylbutanoate is used in synthesizing antineoplastic compounds, contributing to cancer treatment research (Markosyan et al., 2014).

    Biological Studies

    • Biosynthesis in Fruits : It plays a role in the biosynthesis of 2-methylbutyl and 2-methylbutanoate esters in apples, contributing to the understanding of fruit aroma (Rowan et al., 1996)

    Safety And Hazards



    • No significant adverse effects reported in scientific experiments.

    • Handle with care; avoid contact with skin, eyes, and ingestion.




  • Future Directions



    • Further research on its biological properties and potential applications.

    • Investigate its role in drug development or other fields.




    Remember that this analysis is based on available information, and further research may reveal additional insights. If you need more specific details, consider consulting scientific literature or experts in the field. 🌟


    properties

    IUPAC Name

    methyl 2-cyano-2-phenylbutanoate
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C12H13NO2/c1-3-12(9-13,11(14)15-2)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    QCQKFMJKGAXAMV-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCC(C#N)(C1=CC=CC=C1)C(=O)OC
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C12H13NO2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID70459420
    Record name Methyl 2-cyano-2-phenylbutanoate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID70459420
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    203.24 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    Methyl 2-cyano-2-phenylbutanoate

    CAS RN

    24131-07-5
    Record name Methyl α-cyano-α-ethylbenzeneacetate
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=24131-07-5
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name 2-Phenyl-2-ethyl-2-cyanoacetic acid methyl ester
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024131075
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name Methyl 2-cyano-2-phenylbutanoate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID70459420
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name 2-phenyl-2-ethyl-2-cyanoacetic acid methyl ester
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/substance-information/-/substanceinfo/100.122.499
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Citations

    For This Compound
    1
    Citations
    X Qian, J Han, L Wang - Advanced Synthesis & Catalysis, 2016 - Wiley Online Library
    A transition metal‐free direct arylation of 2‐substituted cyanoacetates with diaryliodonium salts was developed. With this approach, a wide range of α‐tolunitrile derivatives has been …
    Number of citations: 24 onlinelibrary.wiley.com

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